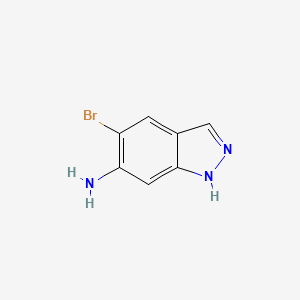

5-Bromo-1H-indazol-6-amine

Description

5-Bromo-1H-indazol-6-amine (CAS: 1360900-38-4) is a brominated indazole derivative featuring a primary amino group at the 6-position and a bromine atom at the 5-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, making them structurally distinct from benzimidazoles or indoles.

Properties

IUPAC Name |

5-bromo-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSAYSIRMLMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856205 | |

| Record name | 5-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360900-38-4 | |

| Record name | 5-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Substrate Preparation : A brominated o-aminobenzonitrile derivative is synthesized via nitration and subsequent bromination of a benzene ring.

- Cyclization : Treatment with hydrazine (NH₂NH₂) in ethanol under reflux induces cyclization, forming the indazole ring.

- Amine Functionalization : The nitrile group at position 6 is reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Optimization Considerations

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve cyclization yields by stabilizing transition states.

- Temperature : Reactions conducted at 80–100°C achieve complete conversion within 12–24 hours.

| Parameter | Typical Conditions | Yield (%) |

|---|---|---|

| Cyclization Agent | Hydrazine hydrate | 65–75 |

| Reduction Agent | LiAlH₄ in tetrahydrofuran | 70–80 |

| Total Synthesis Time | 36–48 hours | 60–70 |

This method is limited by the availability of brominated o-aminobenzonitrile precursors, which often require multi-step synthesis.

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic routes leverage palladium-mediated cross-coupling to introduce bromine at position 5 after indazole ring formation.

Suzuki-Miyaura Coupling

Key Advantages

- Regioselectivity : Ensures bromination occurs exclusively at position 5.

- Functional Group Tolerance : Compatible with amine-protecting groups like tert-butoxycarbonyl (Boc).

Industrial Scalability

- Continuous Flow Systems : Reduce catalyst loading and reaction time.

- Catalyst Recycling : Palladium recovery systems minimize costs in large-scale production.

Sandmeyer Reaction for Direct Bromination

The Sandmeyer reaction provides a straightforward route to introduce bromine into pre-formed indazole structures.

Procedure

- Diazotization : 6-Amino-1H-indazole is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

- Bromination : Addition of copper(I) bromide (CuBr) displaces the diazo group, yielding this compound.

Challenges

- Side Reactions : Competing chlorination or debromination may occur without strict temperature control.

- Yield Optimization : Yields typically range from 50–60%, necessitating purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and selectivity for time-sensitive steps.

Case Study: One-Pot Synthesis

- Microwave Conditions : A mixture of 2-bromo-4-nitroaniline and hydrazine hydrate is irradiated at 150°C for 20 minutes.

- In Situ Reduction : The nitro group at position 6 is reduced using ammonium formate and palladium on carbon (Pd/C).

| Step | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | 20 | 150 | 85 |

| Reduction | 30 | 100 | 90 |

This method reduces total synthesis time to <1 hour and improves overall yield to 76–80%.

Biocatalytic Approaches

Emerging enzymatic methods offer sustainable alternatives to traditional chemistry.

Transaminase-Mediated Amination

- Substrate : 5-Bromo-1H-indazol-6-ketone.

- Enzyme : ω-Transaminase from Arthrobacter sp. (ATA-117).

- Conditions : pH 7.5, 30°C, 24 hours.

| Parameter | Value |

|---|---|

| Conversion Rate | 92% |

| Enantiomeric Excess | >99% (R-isomer) |

Biocatalysis avoids harsh reagents but requires specialized enzyme engineering for scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazol-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides can be used to substitute the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1H-indazol-6-amine has applications in scientific research, including medicinal chemistry, biological studies, chemical biology, and material science. It is a building block in synthesizing pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties. The compound is also used in biological assays to study its effects on different cellular pathways and molecular targets and as a probe to investigate the function of specific proteins and enzymes in biological systems. Additionally, it can be used to develop new materials with specific electronic or optical properties.

Medicinal Chemistry

- This compound is a building block for synthesizing pharmaceuticals, particularly those with anticancer, anti-inflammatory, and antimicrobial properties.

- Indazole derivatives, including this compound, have gained attention in medicinal chemistry due to their diverse biological activities.

- Derivatives of 6-aminoindazole have demonstrated anticancer activity . N-(4-fluorobenzyl)-1H-indazol-6-amine, for example, exhibited anti-proliferative activity .

Biological Studies

- This compound is used in biological assays to study its effects on different cellular pathways and molecular targets.

- An indazole derivative known as ITB can inhibit cyclo-oxygenase-2 (COX-2), which affects the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage. ITB can also inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.

- A similar compound to this compound has shown a promising inhibitory effect against the k562 cell line.

Chemical Biology

- This compound serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

Material Science

- This compound can be used in developing new materials with specific electronic or optical properties.

Additional Applications

- 5-Bromo-1H-indazol-3-amine is utilized in research, especially in oncology and neurology .

- 5-Bromo-1H-indazol-3-amine serves as an intermediate in synthesizing pharmaceutical agents, particularly anticancer drugs, because of its ability to inhibit specific protein kinases . It is also used in studies exploring signal transduction pathways to understand cellular responses and disease mechanisms .

- 5-Bromo-1H-indazol-3-amine has applications in creating materials with specific electronic properties and in diagnostic assays for detecting biomarkers associated with diseases . It can also be used to synthesize compounds for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1)

- Structural Difference: The amino group is at the 4-position instead of the 6-position.

- Synthesis : Prepared via palladium-catalyzed cross-coupling or nucleophilic substitution, similar to 5-Bromo-1H-indazol-6-amine .

- Properties : Higher melting point (>200°C) and lower solubility in polar solvents compared to the 6-amine isomer due to altered hydrogen-bonding capacity .

5-Bromo-1H-indazol-3-amine

- Structural Difference: Amino group at the 3-position.

- Reactivity: The 3-amino group enhances electrophilic substitution at the 5-position, whereas the 6-amino isomer favors reactivity at the 4-position .

| Property | This compound | 5-Bromo-1H-indazol-4-amine | 5-Bromo-1H-indazol-3-amine |

|---|---|---|---|

| CAS Number | 1360900-38-4 | 1891120-48-1 | Not specified |

| Melting Point | Not reported | >200°C | Not reported |

| Solubility | Organic solvents | Limited in polar solvents | Moderate in DMSO |

| Synthetic Yield (Typical) | ~60–70% | ~50–60% | ~55–65% |

Benzimidazole Derivatives

5-Amino-4-bromo-benzimidazole (CAS: 177843-26-4)

- Core Difference : Benzimidazole (fused benzene and imidazole) vs. indazole.

- Electronic Effects : The imidazole ring in benzimidazole increases basicity (pKa ~5.2) compared to indazole (pKa ~1.3), affecting protonation under physiological conditions .

- Biological Activity : Benzimidazole derivatives are more commonly associated with antiviral and antiparasitic activity, whereas indazoles are explored for kinase inhibition .

Indole-Based Analogs

5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole

- Core Difference : Indole (fused benzene and pyrrole) vs. indazole.

- Pharmacological Profile : Indole derivatives often target serotonin receptors, while indazoles are prioritized in kinase inhibitor design due to their hydrogen-bonding geometry .

- Synthesis : Requires multi-step functionalization of the indole core, whereas brominated indazoles are more amenable to Suzuki-Miyaura coupling .

Fluorinated and Alkylated Derivatives

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine (CAS: 2760850-48-2)

- Structural Modifications : Addition of fluorine (5-position) and methyl group (1-position).

- Impact on Properties :

- Synthetic Complexity: Requires selective fluorination and protection/deprotection steps, lowering yield (~40–50%) compared to non-fluorinated analogs .

Pharmacological and Physicochemical Properties

| Compound | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Target (Example) |

|---|---|---|---|---|

| This compound | 2.1 | 2 | 3 | Kinase inhibitors |

| 5-Amino-4-bromo-benzimidazole | 1.8 | 2 | 4 | Antiparasitic agents |

| 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | 2.5 | 1 | 3 | Oncology targets |

Biological Activity

5-Bromo-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and anti-inflammatory effects. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused pyrazole and benzene ring structure. Its molecular formula is , with a molecular weight of approximately 227.06 g/mol. The presence of both a bromine atom and an amine group enhances its reactivity and biological properties, making it a valuable scaffold for drug development.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Cyclooxygenase-2 (COX-2): Similar indazole derivatives have been shown to inhibit COX-2, which plays a crucial role in inflammation by regulating the production of prostaglandins. This inhibition can lead to reduced inflammatory responses in conditions such as osteoarthritis.

- Pro-apoptotic Activity: Studies indicate that this compound may induce apoptosis in cancer cell lines, particularly K562 (chronic myeloid leukemia) cells. The compound has been observed to decrease the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), suggesting a mechanism for promoting cell death in cancerous cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Antitumor Activity

In a recent study, researchers evaluated the antiproliferative effects of various indazole derivatives on human cancer cell lines, including K562 and A549. The results demonstrated that this compound exhibited potent antitumor activity, with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the compound's potential as a therapeutic agent against chronic myeloid leukemia due to its ability to induce apoptosis .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of indazole derivatives, including this compound. The compound was found to significantly inhibit COX-2 activity in vitro, leading to decreased levels of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound could be beneficial in treating inflammatory diseases such as arthritis.

Q & A

Q. What are the common synthetic routes for 5-Bromo-1H-indazol-6-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis often involves ring-closure strategies, such as acid-catalyzed cyclization or radical-mediated reactions. For example, indazole derivatives can be synthesized via condensation of amines with halogenated intermediates under reflux conditions with bases like LiAlH₄ . Optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid in ionic liquids for regioselectivity ) and reaction temperatures. Purification typically employs column chromatography or HPLC, with yields improved by controlling stoichiometry and solvent polarity .

Q. How is this compound characterized spectroscopically, and what key data confirm its structure?

- Methodological Answer : Characterization relies on:

- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.0 ppm) and amine groups (δ 1.1–4.4 ppm) .

- HRMS : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]⁺ at 241.1123 for brominated indazoles ).

- Elemental Analysis : Confirmation of C, H, N, and Br percentages.

Cross-referencing with literature ensures structural fidelity .

Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?

- Methodological Answer :

- Solubility : DMSO or DMF for stock solutions (10 mM), with co-solvents like PEG-300 for aqueous compatibility .

- Storage : 2–8°C in amber vials to prevent photodegradation; lyophilization enhances long-term stability .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting aminergic GPCRs?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the indazole N1/C6 positions to probe receptor binding pockets .

- Assays : Functional cAMP or calcium flux assays to measure GPCR activation/inhibition. Compare with control ligands (e.g., serotonin uptake inhibitors ).

- Data Interpretation : Use EC₅₀/IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How should contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (>98% by HPLC ).

- Reproducibility : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity ).

- Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for confounding factors like solvent effects .

Q. What strategies address poor solubility of this compound in in vivo studies?

- Methodological Answer :

- Co-Solvents : Use cyclodextrins or Cremophor-EL to enhance bioavailability .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

- Nanoparticle Encapsulation : Liposomal or PLGA-based carriers for targeted delivery .

Q. How can computational modeling predict the interaction of this compound with kinase targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding poses in ATP pockets (e.g., FLT3 kinase ).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Train regression models on IC₅₀ data to predict novel derivatives’ potency .

Q. What are the best practices for optimizing catalytic systems in large-scale synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.